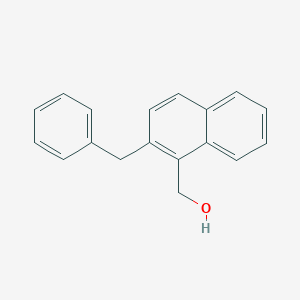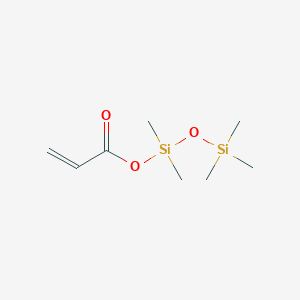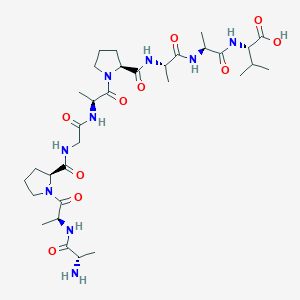
H-Ala-Ala-Pro-Gly-Ala-Pro-Ala-Ala-Val-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound H-Ala-Ala-Pro-Gly-Ala-Pro-Ala-Ala-Val-OH is a nonapeptide, consisting of nine amino acids: alanine, proline, glycine, and valine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Ala-Ala-Pro-Gly-Ala-Pro-Ala-Ala-Val-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents like or and coupled to the resin-bound peptide.
Deprotection: The protecting groups on the amino acids are removed using .
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like .
Industrial Production Methods
In industrial settings, the production of peptides like This compound is scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and reproducible synthesis of large quantities of peptides.
Chemical Reactions Analysis
Types of Reactions
H-Ala-Ala-Pro-Gly-Ala-Pro-Ala-Ala-Val-OH: can undergo various chemical reactions, including:
Oxidation: Peptides can be oxidized to form disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, reducing the peptide to its linear form.
Substitution: Amino acid residues can be substituted with other amino acids to create peptide analogs.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis or chemical synthesis methods.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of cyclic peptides, while substitution can result in peptide analogs with altered biological activity.
Scientific Research Applications
H-Ala-Ala-Pro-Gly-Ala-Pro-Ala-Ala-Val-OH: has diverse applications in scientific research:
Chemistry: Used as a model peptide in studies of peptide synthesis, folding, and stability.
Biology: Investigated for its role in protein-protein interactions and as a substrate for proteolytic enzymes.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as a bioactive peptide with specific biological functions.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques like mass spectrometry.
Mechanism of Action
The mechanism of action of H-Ala-Ala-Pro-Gly-Ala-Pro-Ala-Ala-Val-OH depends on its specific biological context. Generally, peptides exert their effects by binding to specific molecular targets, such as receptors or enzymes, and modulating their activity. The peptide’s sequence and structure determine its binding affinity and specificity.
Comparison with Similar Compounds
H-Ala-Ala-Pro-Gly-Ala-Pro-Ala-Ala-Val-OH: can be compared to other similar peptides, such as:
H-Gly-Arg-Ala-Asp-Ser-Pro-OH: A peptide with a different sequence and biological activity.
H-Ala-Ala-OH: A dipeptide with simpler structure and different applications.
Cyclo(Ala-Ala): A cyclic peptide with distinct structural properties.
The uniqueness of This compound lies in its specific sequence, which imparts unique biological and chemical properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
651327-48-9 |
|---|---|
Molecular Formula |
C32H53N9O10 |
Molecular Weight |
723.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C32H53N9O10/c1-15(2)24(32(50)51)39-27(45)18(5)36-26(44)17(4)37-29(47)22-11-9-13-41(22)30(48)19(6)35-23(42)14-34-28(46)21-10-8-12-40(21)31(49)20(7)38-25(43)16(3)33/h15-22,24H,8-14,33H2,1-7H3,(H,34,46)(H,35,42)(H,36,44)(H,37,47)(H,38,43)(H,39,45)(H,50,51)/t16-,17-,18-,19-,20-,21-,22-,24-/m0/s1 |
InChI Key |
ZSNOLAVYSANPFJ-PECBSXJSSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)O)N |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C1CCCN1C(=O)C(C)NC(=O)CNC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine](/img/structure/B15170148.png)
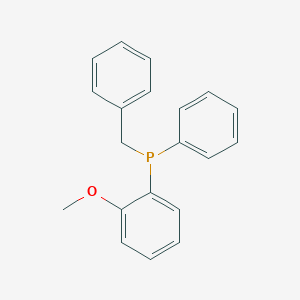
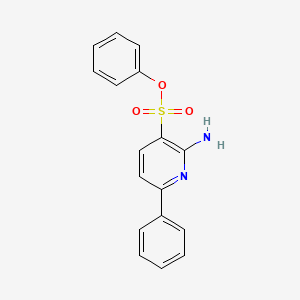
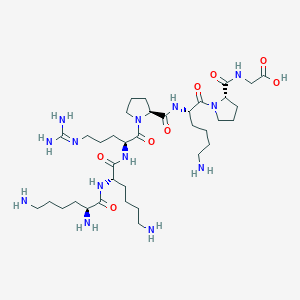

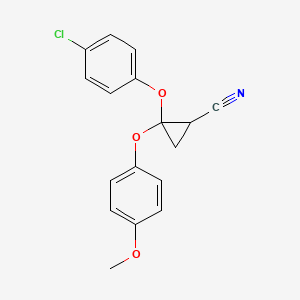
![1-(2-{[6-(2-Fluorophenyl)pyridin-3-yl]oxy}ethyl)azetidin-2-one](/img/structure/B15170181.png)
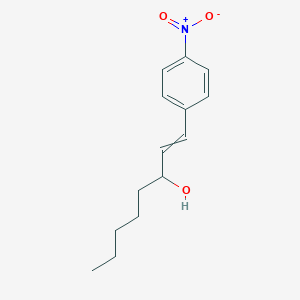

![(6E)-6-{[Phenyl(pyridin-2(1H)-ylidene)methyl]imino}cyclohexa-2,4-dien-1-one](/img/structure/B15170198.png)

![11H-Benzo[a]fluoren-3-amine](/img/structure/B15170215.png)
